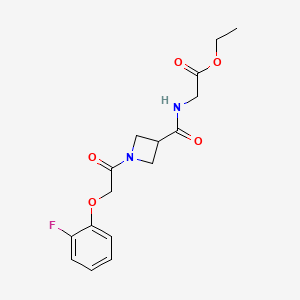![molecular formula C17H24N4O2 B3014751 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide CAS No. 1333981-80-8](/img/structure/B3014751.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. This reduction in cytokine production is thought to be responsible for the compound's therapeutic effects in autoimmune diseases. This compound has also been shown to reduce the number of activated T cells in the synovial fluid of patients with rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide is its specificity for JAK3, which reduces the risk of off-target effects. However, this specificity also limits the potential therapeutic applications of this compound, as JAK3 is primarily expressed in immune cells. Another limitation of this compound is its potential for immunosuppression, which can increase the risk of infections.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide. One area of interest is the use of this compound in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors. Another area of interest is the development of more selective JAK3 inhibitors that have reduced immunosuppressive effects. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide involves several steps. First, a reaction between 2-acetamido-5-methylphenylamine and N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester yields N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetic acid ethyl ester. This compound is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently converted to the amide form using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide has been studied extensively for its potential use in treating autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of JAK3, which plays a key role in the signaling pathways involved in immune cell activation. This inhibition results in a reduction in the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma.
Propriétés
IUPAC Name |
2-(2-acetamido-5-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)17(5,10-18)21-16(23)9-19-15-8-12(3)6-7-14(15)20-13(4)22/h6-8,11,19H,9H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYLNRNCFADHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B3014669.png)
![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3014671.png)

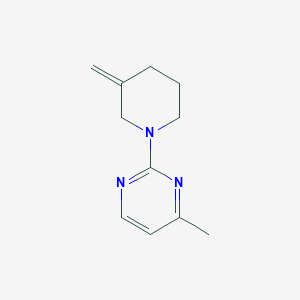
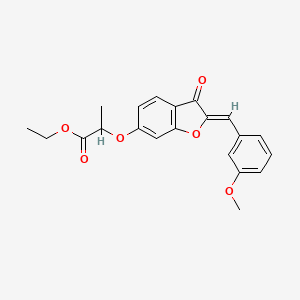
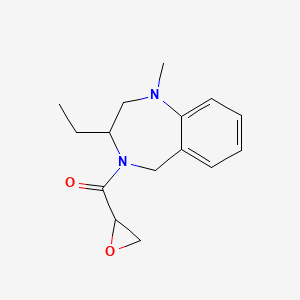

![Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B3014683.png)
![6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3014684.png)
![N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3014687.png)
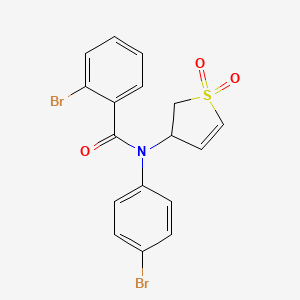
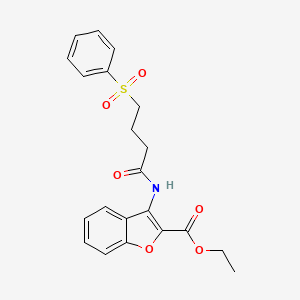
![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)
